(2-Amino-5-chlorophenyl)(morpholino)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.68 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(morpholino)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Similar structure but with a different substituent on the phenyl ring.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains a nitro group instead of a chlorine atom.
Uniqueness
(2-Amino-5-chlorophenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
InChI Key |
GSNNJUULTSSVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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